molecular formula C14H15N5O2S B2917102 N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide CAS No. 904810-49-7

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B2917102
CAS No.: 904810-49-7
M. Wt: 317.37
InChI Key: OYILLPHQURSSHT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide is a sulfanylacetamide derivative featuring a tetrazole ring substituted with a prop-2-enyl (allyl) group and an acetamide side chain linked to a 4-acetylphenyl moiety. Its structural uniqueness lies in the combination of the electron-withdrawing acetyl group on the phenyl ring and the allyl-substituted tetrazole, which may influence both solubility and target-binding interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-3-8-19-14(16-17-18-19)22-9-13(21)15-12-6-4-11(5-7-12)10(2)20/h3-7H,1,8-9H2,2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYILLPHQURSSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetylphenyl group, a tetrazole moiety, and a sulfanylacetamide functional group. This unique combination may contribute to its diverse biological activities.

Cytotoxic Effects

Cytotoxicity studies are crucial for evaluating the potential of compounds as therapeutic agents. While specific data for this compound is sparse, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

For example, 4-acetyltropolone showed cytotoxicity against human stomach cancer KATO-III at concentrations as low as 20 µg/ml, indicating that similar structures may also exhibit potent effects against cancer cells.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Cell Wall Synthesis : Many antimicrobial agents disrupt bacterial cell wall formation.
  • Interference with Nucleic Acid Synthesis : Some compounds inhibit DNA or RNA synthesis, leading to cell death.
  • Apoptosis Induction in Cancer Cells : Cytotoxic agents often trigger programmed cell death pathways in malignant cells.

Case Studies and Research Findings

  • Antifungal Activity Study :
    A study assessed the antifungal efficacy of various sulfanylacetamides against wood-rotting fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antifungal agents, suggesting potential applications in agricultural settings.
  • Cytotoxicity Assessment :
    In vitro studies on structurally similar compounds revealed significant activity against tumor cell lines. The observed IC50 values ranged from 10 to 50 µg/ml, indicating that modifications in the chemical structure could enhance potency.
  • Comparative Analysis :
    A comparative study of alkylating agents highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that the presence of an acetyl group could influence both antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound is compared to five analogs (Table 1), focusing on differences in heterocyclic cores, substituents, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Key Substituents Biological Activity/Notes Reference
N-(4-Acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide (Target) Tetrazole Allyl (prop-2-enyl), 4-acetylphenyl Antiproliferative (hypothesized)
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide Tetrazole 4-Ethoxyphenyl, isopropyl, phenyl Unknown activity; enhanced lipophilicity
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetamide Triazole Allyl, phenyl, 4-acetylphenyl Synthesized as nitric oxide donor candidate
VU0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide) Pyridazine/Thiazole 4-Methylthiazole, 6-phenylpyridazine Inhibits CCC6 transporter; orphan drug target
2-[(1-Methyltetrazol-5-yl)sulfanyl]-N-[4-isopropylphenyl]acetamide Tetrazole Methyl, 4-isopropylphenyl Structural analog with steric bulk

Key Differences and Implications

Heterocyclic Core
  • Tetrazole vs. Triazole (): The target compound’s tetrazole ring offers distinct electronic properties compared to triazole analogs. Tetrazoles have higher acidity (pKa ~4.9), which may enhance hydrogen-bonding interactions in biological systems.
  • Pyridazine/Thiazole Hybrid () : VU0240551’s pyridazine-thiazole core diverges significantly, enabling interactions with ion channels (e.g., CFTR inhibition) rather than tetrazole-associated targets .
Substituent Effects
  • 4-Acetylphenyl vs.
  • Allyl vs. Methyl/Isopropyl () : The allyl group in the target compound introduces unsaturated bonds, which may participate in covalent interactions or oxidative metabolism. Methyl and isopropyl groups in analogs contribute steric hindrance, possibly reducing binding affinity .

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